molecular formula C21H20N4O2 B12170932 N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12170932
M. Wt: 360.4 g/mol
InChI Key: MHVPJRFKAFYIBX-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carboxamide group.

    Substitution: Electrophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can affect various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its structural complexity make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-3-carbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-13-17(15-7-3-5-9-19(15)25)21(27)23-11-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h2-9,12-13,24H,10-11H2,1H3,(H,22,26)(H,23,27)

InChI Key

MHVPJRFKAFYIBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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